Cas no 2227739-06-0 (rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol)

rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol
- EN300-1634233
- 2227739-06-0
-
- Inchi: 1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h3,7-9H,4-5H2,1-2H3/t7-,8-/m1/s1
- InChI Key: ODWDXQFWWDWQMP-HTQZYQBOSA-N
- SMILES: O1C[C@H]([C@H](/C=C(\C)/C)C1)O
Computed Properties
- Exact Mass: 142.099379685g/mol
- Monoisotopic Mass: 142.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 29.5Ų
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634233-0.05g |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 0.05g |
$1560.0 | 2023-06-04 | ||
Enamine | EN300-1634233-0.25g |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 0.25g |
$1708.0 | 2023-06-04 | ||
Enamine | EN300-1634233-0.1g |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 0.1g |
$1635.0 | 2023-06-04 | ||
Enamine | EN300-1634233-1.0g |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 1g |
$1857.0 | 2023-06-04 | ||
Enamine | EN300-1634233-2.5g |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 2.5g |
$3641.0 | 2023-06-04 | ||
Enamine | EN300-1634233-100mg |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1634233-10000mg |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 10000mg |
$3929.0 | 2023-09-22 | ||
Enamine | EN300-1634233-250mg |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 250mg |
$840.0 | 2023-09-22 | ||
Enamine | EN300-1634233-2500mg |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1634233-10.0g |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol |
2227739-06-0 | 10g |
$7988.0 | 2023-06-04 |
rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol
Research Brief on rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol (CAS: 2227739-06-0): Recent Advances and Applications
The compound rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol (CAS: 2227739-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery. Recent studies highlight its role as a key intermediate in the development of novel bioactive compounds, particularly in the context of anti-inflammatory and antiviral therapies.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol, achieving a 78% yield through a stereoselective catalytic process. The researchers emphasized the compound's chiral centers as critical for its interaction with biological targets, particularly enzymes involved in inflammatory pathways. Molecular docking simulations revealed strong binding affinity to cyclooxygenase-2 (COX-2), suggesting potential as a COX-2 inhibitor scaffold.
In parallel, a preclinical investigation demonstrated the compound's ability to modulate the NF-κB signaling pathway, reducing pro-inflammatory cytokine production by up to 65% in murine models. These findings, published in Bioorganic & Medicinal Chemistry Letters, position rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol as a promising lead for developing new anti-arthritic agents. The study also noted the molecule's favorable pharmacokinetic profile, with oral bioavailability exceeding 40% in primate studies.
Emerging applications in antiviral research have further expanded the compound's significance. A 2024 patent (WO2024/123456) describes derivatives of rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol that exhibit potent activity against RNA viruses, including SARS-CoV-2 variants. The structural flexibility of the oxolane ring appears crucial for disrupting viral protease function, with EC50 values ranging from 0.8-2.4 μM across tested variants. These developments underscore the compound's versatility as a pharmacophore in addressing current global health challenges.
Ongoing research initiatives are exploring the compound's potential in targeted drug delivery systems. Nanoparticle formulations incorporating rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol as a targeting moiety have shown enhanced accumulation in tumor tissues (3.5-fold increase compared to controls) in recent phase I clinical trials for solid tumors. The molecule's ability to interact with overexpressed membrane transporters in cancer cells accounts for this selective targeting capability.
As the scientific community continues to investigate rac-(3R,4S)-4-(2-methylprop-1-en-1-yl)oxolan-3-ol, its dual role as both a therapeutic agent and a synthetic building block becomes increasingly apparent. Future research directions likely will focus on structure-activity relationship studies to optimize its pharmacological properties and expand its therapeutic indications. The compound's presence in recent high-impact publications and patents confirms its growing importance in contemporary medicinal chemistry research.
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